molecular formula C10H19N3O2 B13173699 1-[4-(3-Azetidinyl)-1-piperazinyl]-2-methoxy-ethanone

1-[4-(3-Azetidinyl)-1-piperazinyl]-2-methoxy-ethanone

Cat. No.: B13173699
M. Wt: 213.28 g/mol
InChI Key: DMLVCSSKYDOXAQ-UHFFFAOYSA-N
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Description

1-[4-(3-Azetidinyl)-1-piperazinyl]-2-methoxy-ethanone is a complex organic compound that features both azetidine and piperazine rings. These structures are known for their significant roles in medicinal chemistry due to their unique chemical properties and biological activities.

Preparation Methods

The synthesis of 1-[4-(3-Azetidinyl)-1-piperazinyl]-2-methoxy-ethanone involves multiple steps, typically starting with the formation of the azetidine ring. One common method is the [2+2] cycloaddition reaction, which forms the strained four-membered azetidine ring . The piperazine ring can be synthesized through various methods, including the reaction of diethylenetriamine with ethylene oxide. The final step involves the coupling of the azetidine and piperazine rings with the methoxy-ethanone moiety under controlled conditions.

Chemical Reactions Analysis

1-[4-(3-Azetidinyl)-1-piperazinyl]-2-methoxy-ethanone undergoes several types of chemical reactions:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: The azetidine and piperazine rings can undergo nucleophilic substitution reactions, often using reagents like alkyl halides.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids and amines.

Scientific Research Applications

1-[4-(3-Azetidinyl)-1-piperazinyl]-2-methoxy-ethanone has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a lead compound in the development of new pharmaceuticals, particularly those targeting the central nervous system.

    Industry: The compound is used in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 1-[4-(3-Azetidinyl)-1-piperazinyl]-2-methoxy-ethanone involves its interaction with specific molecular targets. The azetidine ring, due to its ring strain, is highly reactive and can interact with various enzymes and receptors. The piperazine ring is known to interact with neurotransmitter receptors, making the compound a potential candidate for neurological drugs .

Comparison with Similar Compounds

1-[4-(3-Azetidinyl)-1-piperazinyl]-2-methoxy-ethanone can be compared with other compounds containing azetidine or piperazine rings:

These comparisons highlight the unique combination of azetidine and piperazine rings in this compound, which contributes to its distinct chemical and biological properties.

Properties

Molecular Formula

C10H19N3O2

Molecular Weight

213.28 g/mol

IUPAC Name

1-[4-(azetidin-3-yl)piperazin-1-yl]-2-methoxyethanone

InChI

InChI=1S/C10H19N3O2/c1-15-8-10(14)13-4-2-12(3-5-13)9-6-11-7-9/h9,11H,2-8H2,1H3

InChI Key

DMLVCSSKYDOXAQ-UHFFFAOYSA-N

Canonical SMILES

COCC(=O)N1CCN(CC1)C2CNC2

Origin of Product

United States

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